Teneligliptin hydrobromide is a pharmaceutical compound classified as a dipeptidyl peptidase-4 inhibitor, commonly referred to as a "gliptin." It is primarily utilized in the management of type 2 diabetes mellitus. The compound is known for its ability to enhance the levels of incretin hormones, which play a crucial role in glucose metabolism. The molecular formula for Teneligliptin hydrobromide is and it has a molecular weight of approximately 1257.72 g/mol .
The synthesis of Teneligliptin hydrobromide involves several steps, starting from the preparation of intermediates. A common synthetic route includes:
Industrial production emphasizes optimizing reaction conditions to minimize impurities and maximize yield, utilizing techniques such as rotary evaporation and freeze-drying .
The molecular structure of Teneligliptin hydrobromide can be represented by its IUPAC name and SMILES notation:
The compound exhibits a complex three-dimensional structure characterized by multiple functional groups that facilitate its interaction with biological targets .
Teneligliptin hydrobromide undergoes various chemical reactions, including:
Common reagents include hydrobromic acid and various organic solvents, with controlled temperatures and pH levels being essential for optimal reaction outcomes .
Teneligliptin hydrobromide functions primarily by inhibiting the action of dipeptidyl peptidase-4 enzymes. This inhibition leads to increased levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The enhanced presence of these hormones promotes insulin secretion from pancreatic beta cells while suppressing glucagon release, thereby lowering blood glucose levels in a glucose-dependent manner .
Key physical and chemical properties of Teneligliptin hydrobromide include:
Property | Value |
---|---|
Appearance | Solid (off-white) |
Melting Point | >100°C (decomposes) |
Boiling Point | Approximately 663.4°C |
Density | 1.38 g/cm³ |
Solubility | Soluble in DMSO, slightly in methanol |
pKa | 8.70 ± 0.10 |
These properties indicate that Teneligliptin hydrobromide is stable under various conditions but must be handled carefully due to its potential for decomposition at high temperatures .
Teneligliptin hydrobromide is primarily used in the treatment of type 2 diabetes mellitus. Its mechanism of action makes it effective in controlling blood sugar levels by enhancing insulin secretion and reducing glucagon levels. Additionally, research into novel formulations, such as oral disintegrating films, has been explored to improve patient compliance and drug delivery efficiency .
The compound's ability to modulate incretin hormones also positions it as a candidate for further research into metabolic disorders beyond diabetes, potentially impacting other areas like obesity management .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7